molecular formula C20H11Br2O4P B8212526 S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate

S-3,3'-dibromo-1,1'-binaphthyl-2,2'-diylhydrogenphosphate

Cat. No.: B8212526
M. Wt: 506.1 g/mol
InChI Key: RRIATNDCYBAJIG-UHFFFAOYSA-N
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Description

S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate: is a chiral compound used primarily as a catalyst in various chemical reactions. It is known for its ability to facilitate enantioselective reactions, making it valuable in the synthesis of optically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate typically involves the bromination of 1,1’-bi-2-naphthol. The reaction is carried out using bromine in the presence of a suitable solvent, such as chloroform or dichloromethane, under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce various substituted naphthyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is used as a chiral catalyst in asymmetric synthesis. It is particularly effective in enantioselective Mannich reactions, which are important for the synthesis of pharmaceuticals .

Biology and Medicine: The compound’s ability to induce chirality makes it valuable in the synthesis of biologically active molecules, including drugs and natural products. It is used in the development of new therapeutic agents with specific stereochemistry .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its role as a catalyst in various chemical processes helps improve the efficiency and selectivity of industrial reactions .

Mechanism of Action

The mechanism by which S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate exerts its effects involves its ability to act as a chiral Brønsted acid. It facilitates the formation of chiral intermediates in enantioselective reactions by providing a chiral environment that influences the reaction pathway. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of transition states in asymmetric synthesis .

Comparison with Similar Compounds

Uniqueness: S-3,3’-dibromo-1,1’-binaphthyl-2,2’-diylhydrogenphosphate is unique due to its specific chiral configuration and its ability to act as a highly effective chiral catalyst. Its bromine substituents enhance its reactivity and selectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis .

Properties

IUPAC Name

10,16-dibromo-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br2O4P/c21-15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16(22)20(18)26-27(23,24)25-19(15)17/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIATNDCYBAJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)Br)OP(=O)(O3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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